AZ-1
Description
AZ-1 (bicyclic pyridopyridazinedione) is a synthetic bioreductive compound primarily investigated for its antitumor properties. Structurally, it features a bicyclic quinone moiety, enabling redox cycling and selective cytotoxicity in hypoxic tumor environments . Preclinical studies highlight its potent pro-apoptotic effects in breast cancer (BC-M1 and MCF-7) and nasopharyngeal carcinoma (TW01) cells, mediated through p53-dependent pathways and modulation of apoptosis-related proteins (e.g., p21, Caspase-3, TIAR) . This compound also exhibits kinase inhibitory activity, targeting CK1δ/ε, CDKs, GSK3α/β, and PIM1 with IC50 values in the nanomolar to micromolar range . Its selectivity for cancer cells over normal fibroblasts (IC50 = 5.6 µM vs.
Properties
CAS No. |
803735-54-8 |
|---|---|
Molecular Formula |
C23H31ClN4O2 |
Molecular Weight |
430.98 |
IUPAC Name |
(S)-N-(6-Chloro-2-(3-((2-hydroxyethyl)amino)pyrrolidin-1-yl)quinolin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C23H31ClN4O2/c24-19-7-8-20-18(23(19)27-22(30)14-16-4-2-1-3-5-16)6-9-21(26-20)28-12-10-17(15-28)25-11-13-29/h6-9,16-17,25,29H,1-5,10-15H2,(H,27,30)/t17-/m0/s1 |
InChI Key |
SSGJRDKQKWGZRZ-KRWDZBQOSA-N |
SMILES |
O=C(NC1=C2C=CC(N3C[C@@H](NCCO)CC3)=NC2=CC=C1Cl)CC4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ 1; AZ1; AZ-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: IC50 Values in Breast Cancer Models
| Compound | BC-M1 (µM) | MCF-7 (µM) | Normal Fibroblasts (µM) |
|---|---|---|---|
| AZ-1 | 0.51 | 0.57 | 5.6 |
| Tamoxifen | 0.12 | N/A | N/A |
| Paclitaxel | >2.0 | N/A | N/A |
- Key Findings :
- This compound demonstrates superior cytotoxicity to paclitaxel but is less potent than tamoxifen in BC-M1 cells . However, tamoxifen exhibits a plateau effect at higher concentrations (0.05–2 µM), whereas this compound shows dose-dependent apoptosis induction .
- This compound’s selectivity index (SI = 10.9 for BC-M1) exceeds many chemotherapeutics, reducing off-target toxicity risks .
Mechanisms of Action
Table 2: Apoptotic Pathway Modulation
| Compound | p53 Activation | Caspase-3 Activation | Kinase Inhibition |
|---|---|---|---|
| This compound | Yes (dose-dependent) | Yes | CK1δ/ε, CDKs, GSK3α/β, PIM1 |
| Tamoxifen | No | Indirect (ER pathway) | N/A |
| Paclitaxel | No | Yes (mitotic arrest) | Microtubule stabilization |
- Key Findings :
- This compound uniquely activates p53, upregulating p21 and suppressing cdk2, leading to cell cycle arrest and apoptosis . Tamoxifen acts via estrogen receptor (ER) pathways, limiting efficacy in ER-negative cancers .
- Unlike paclitaxel, which induces apoptosis through mitotic disruption, this compound directly engages DNA damage responses (e.g., γ-H2AX upregulation) and caspase cascades .
Kinase Inhibition Profile
Table 3: Kinase Inhibition IC50 Values
| Kinase | This compound (µM) | Lamellarin 6 (µM) | Hymenialdisine (µM) |
|---|---|---|---|
| CK1δ | 0.035 | 0.10 | 0.80 |
| GSK3β | 0.10 | 0.30 | 1.50 |
| CDK5/p25 | 0.28 | 0.05 | 0.40 |
| PIM1 | 0.06 | N/A | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
